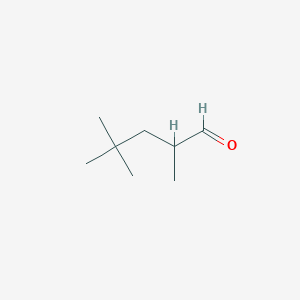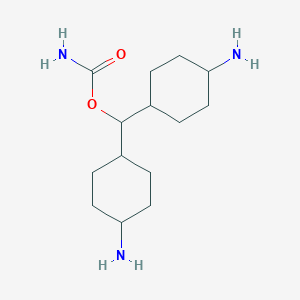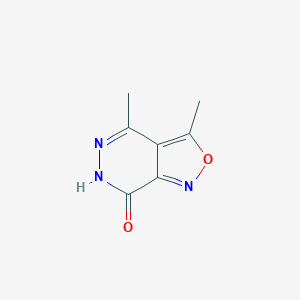
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMMDA-2, and it is a derivative of the phenethylamine family.
Mechanism of Action
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. DMMDA-2 has also been found to have affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in body temperature, and changes in mood and perception. These effects are thought to be mediated through its interaction with the 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMMDA-2 is its selectivity for the 5-HT2A receptor, which makes it a useful research tool in the study of this receptor subtype. However, one limitation of DMMDA-2 is its potential to cause adverse effects, such as changes in heart rate and blood pressure, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for the study of DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is the development of more selective and potent analogs of DMMDA-2 for use as research tools in the study of serotonin receptors. Additionally, the use of DMMDA-2 in combination with other compounds, such as psychedelics, may provide new insights into the mechanisms underlying altered states of consciousness.
Synthesis Methods
DMMDA-2 can be synthesized through various methods, including the reaction of 3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl magnesium bromide with 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions of temperature and pressure.
Scientific Research Applications
DMMDA-2 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool in the study of serotonin receptors. DMMDA-2 has been found to bind selectively to the 5-HT2A receptor, which has been implicated in various psychiatric disorders, including schizophrenia and depression.
properties
CAS RN |
19314-77-3 |
|---|---|
Product Name |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
Molecular Formula |
C23H26O9 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26O9/c1-11-9-14(13(3)19(28-5)16(11)21(24)30-7)32-23(26)17-12(2)10-15(27-4)18(20(17)29-6)22(25)31-8/h9-10H,1-8H3 |
InChI Key |
KTFFLXWSRYDURC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
synonyms |
2,4-Dimethoxy-6-methylisophthalic acid 1-[3,6-dimethyl-5-methoxy-4-(methoxycarbonyl)phenyl]3-methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
